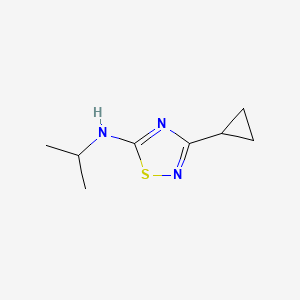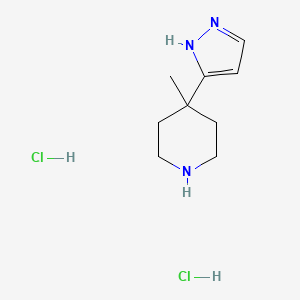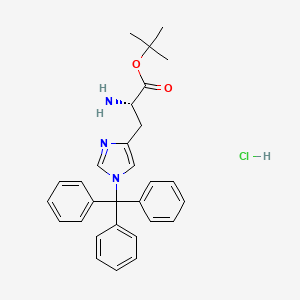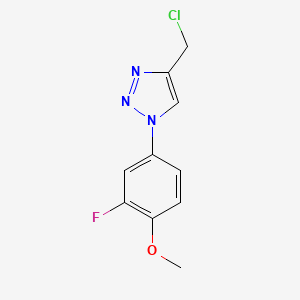
3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine
Übersicht
Beschreibung
3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound and a member of the thiadiazole family of nitrogen-containing compounds. It is a colorless solid and is soluble in water. It is commonly used as a reagent in organic synthesis and as an intermediate in the preparation of pharmaceuticals. The synthesis and mechanism of action of this compound will be discussed in
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular processes such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
Kinase inhibitors typically work by binding to the kinase enzyme and blocking its activity, which can lead to a decrease in the phosphorylation of the substrate and a subsequent decrease in the activity of the substrate .
Biochemical Pathways
For example, they can affect pathways involved in cell growth and proliferation, apoptosis, and immune response .
Result of Action
These effects can include changes in cell growth and proliferation, apoptosis, and immune response .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine in lab experiments include its low cost and ease of synthesis. In addition, the compound is water-soluble, which makes it easy to work with in a laboratory setting. The main limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
For research on 3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine include further investigation into its potential as an antifungal agent and as an inhibitor of acetylcholinesterase. In addition, further research could be conducted to explore the compound’s potential as an anti-cancer agent. Additionally, further research could be conducted to better understand the compound’s mechanism of action and to identify any potential side effects. Finally, research could be conducted to explore the potential of this compound as a drug delivery system or as a drug target.
Wissenschaftliche Forschungsanwendungen
3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine is widely used in scientific research. It has been used as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, it has been studied for its potential as an antifungal agent and for its ability to inhibit the growth of certain types of cancer cells.
Biochemische Analyse
Biochemical Properties
3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix components. The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting cellular processes such as tissue remodeling and inflammation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation of certain cell types by altering the expression of genes involved in cell cycle regulation. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that result in altered gene expression. Additionally, it can inhibit the activity of certain enzymes, leading to changes in cellular function and metabolism .
Eigenschaften
IUPAC Name |
3-cyclopropyl-N-propan-2-yl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-5(2)9-8-10-7(11-12-8)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMFRJZAHAPIPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NS1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1466413.png)
![4-(chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1466414.png)

![{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1466416.png)

![3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1466420.png)
![4-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1466421.png)


